molecular formula C5H3Cl2FN2 B12092024 3,5-Dichloro-4-fluoropyridin-2-amine

3,5-Dichloro-4-fluoropyridin-2-amine

Cat. No.: B12092024
M. Wt: 180.99 g/mol
InChI Key: WZZKHZMBFVDRLM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoropyridin-2-amine is a heterocyclic compound with the molecular formula C5H3Cl2FN2 It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluoropyridin-2-amine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to fluorination using reagents such as Selectfluor® to introduce the fluorine atom at the 4-position .

Industrial Production Methods

For industrial-scale production, the process involves similar steps but optimized for higher yields and efficiency. The use of solvents like sulfolane and dimethyl sulfoxide, along with a mixture of cesium fluoride and potassium fluoride as fluorinating agents, is common. The reaction conditions are carefully controlled, with temperatures maintained at around 145°C for initial reactions and increased to 190°C for subsequent steps .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3,5-Dichloro-4-fluoropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine affects the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-fluoropyridine
  • 4-Amino-3,5-dichloro-2,6-difluoropyridine
  • 2,3,5-Trichloropyridine

Uniqueness

3,5-Dichloro-4-fluoropyridin-2-amine is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties.

Properties

Molecular Formula

C5H3Cl2FN2

Molecular Weight

180.99 g/mol

IUPAC Name

3,5-dichloro-4-fluoropyridin-2-amine

InChI

InChI=1S/C5H3Cl2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)

InChI Key

WZZKHZMBFVDRLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)F)Cl

Origin of Product

United States

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